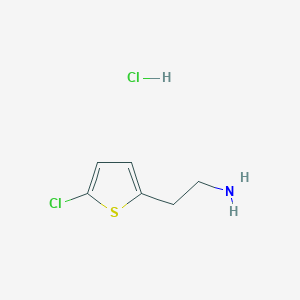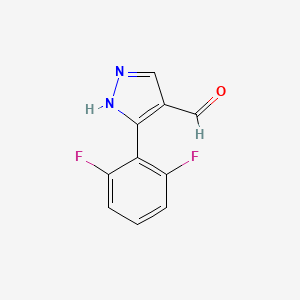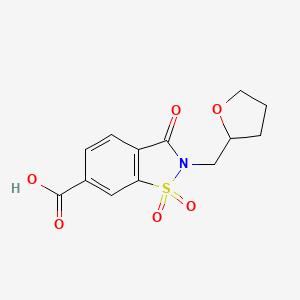![molecular formula C20H22N4O2 B1416951 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- CAS No. 1312008-08-4](/img/structure/B1416951.png)
4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]-
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- is C₁₇H₁₈N₄O₂ . Its molecular weight is approximately 326.35 g/mol . The compound’s 3D structure reveals the arrangement of atoms, bonds, and spatial orientation. Refer to the ChemSpider entry for visual representation .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Receptor Ligand Research
- Quinazolinone derivatives, including 4(3H)-quinazolinone, have been synthesized and studied for their binding affinity to 5-HT7 and 5-HT1A receptors. These compounds have shown promise in receptor ligand research, particularly in the context of the serotonin system (Intagliata et al., 2017).
2. Hypolipidemic Activities
- Certain quinazolinone derivatives have been studied for their hypolipidemic activities. Modifications in the quinazolinone ring structure, like the addition of methoxy groups, have shown increased hypolipidemic activity, which is significant for the development of new hypolipidemic drugs (Kurogi et al., 1996).
3. Antibacterial Properties
- Quinazolinone compounds have demonstrated significant antibacterial activities. This includes 4(3H)-quinazolinone and its derivatives, which have shown promise in combating bacterial infections such as Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeuriginosa (Osarumwense et al., 2021).
4. Antitumor Activity
- New derivatives of 4(3H)-quinazolinone have been prepared and evaluated for their antitumor activity. These studies are crucial in the development of new anticancer agents (Abdel-Jalil et al., 2005).
5. Antioxidant Properties
- Quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties. The structure-antioxidant activity relationships are explored, highlighting the potential of these compounds in oxidative stress-related applications (Mravljak et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
6-methoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-23-9-11-24(12-10-23)15-5-3-14(4-6-15)19-21-18-8-7-16(26-2)13-17(18)20(25)22-19/h3-8,13H,9-12H2,1-2H3,(H,21,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLYJMKSCOZXJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)OC)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 6-methoxy-2-[4-(4-methyl-1-piperazinyl)phenyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 1-[2-(methylamino)acetyl]piperidine-4-carboxylate](/img/structure/B1416872.png)
![N-[(3,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1416873.png)
![5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B1416876.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopentyl}methanamine](/img/structure/B1416877.png)

![2-[(2-Oxooxolan-3-yl)sulfanyl]acetic acid](/img/structure/B1416880.png)
amine](/img/structure/B1416882.png)

![Methyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B1416888.png)
amine](/img/structure/B1416889.png)

